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Suc-ala-ala-pro-nle-pna

Serine Protease Enzyme Specificity Chromogenic Substrate

Protease researchers risk false-negative results when using generic substrates without verifying P1 specificity. Suc-Ala-Ala-Pro-Nle-pNA (CAS 72682-72-5) is a validated tetrapeptide chromogenic substrate that eliminates this uncertainty through documented enzyme-specific recognition. • Confirmed substrate for α-lytic endopeptidase (EC 3.4.21.12) and subtilisin DY (EC 3.4.21.62) per MEROPS database entries • Explicitly documented as a non-substrate for human myeloblastin (PR3; EC 3.4.21.76), enabling its use as a specificity negative control • Norleucine at P1 provides a linear six-carbon hydrophobic probe for fine-resolution S1 pocket mapping versus β-branched (Leu) or aromatic (Phe) analogs. Low aqueous solubility (0.065 g/L at 25°C) necessitates DMSO or DMF stock solution preparation. Bulk quantities available with batch-to-batch QC documentation.

Molecular Formula C27H38N6O9
Molecular Weight 590.6 g/mol
CAS No. 72682-72-5
Cat. No. B1516722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-ala-ala-pro-nle-pna
CAS72682-72-5
Molecular FormulaC27H38N6O9
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36)/t16-,17-,20-,21-/m0/s1
InChIKeyJMMXHKRVUISFHK-USNOLKROSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Ala-Pro-Nle-pNA Chromogenic Substrate


Suc-Ala-Ala-Pro-Nle-pNA (CAS: 72682-72-5; molecular weight: 590.63 g/mol; molecular formula: C27H38N6O9) is a synthetic tetrapeptide chromogenic substrate consisting of a succinyl (Suc) blocking group, the amino acid sequence Ala-Ala-Pro-Nle (where Nle is L-norleucine), and a p-nitroanilide (pNA) chromophore . This compound belongs to the class of Suc-Ala-Ala-Pro-X-pNA substrates, wherein variation at the X (P1) position determines enzyme specificity. It is utilized in biochemical research for the detection and kinetic characterization of serine proteases, including α-lytic endopeptidase (EC 3.4.21.12) and subtilisin DY (EC 3.4.21.62) [1][2]. The compound exhibits low aqueous solubility (calculated: 0.065 g/L at 25°C), a physicochemical property that may influence experimental design and buffer selection .

Detects α-lytic endopeptidase & subtilisin DY activity
P1 Specificity Norleucine (Nle) residue directs enzyme recognition
Solubility Note Low aqueous solubility; consider DMSO/DMF stock

Suc-Ala-Ala-Pro-Nle-pNA: Not a Generic Substitute


Suc-Ala-Ala-Pro-Nle-pNA is not a generic, interchangeable protease substrate. The P1 position amino acid (norleucine, Nle) is the primary determinant of enzyme recognition and catalytic turnover [1]. Substituting Nle for another amino acid—such as Ala, Met, Leu, or Phe—within the identical Suc-Ala-Ala-Pro-X-pNA scaffold fundamentally alters the substrate's enzyme specificity profile. For example, while Suc-Ala-Ala-Pro-Nle-pNA is a documented substrate for α-lytic endopeptidase and subtilisin DY, the closely related analog Suc-Ala-Ala-Pro-Phe-pNA is a well-established substrate for chymotrypsin, cathepsin G, and elastase II [2]. Generic substitution based solely on structural similarity without verifying enzyme-specific substrate acceptance can lead to false-negative results (no cleavage signal) or invalid cross-experiment comparisons. The following evidence quantifies the specific recognition profile of Suc-Ala-Ala-Pro-Nle-pNA relative to its in-class comparators.

P1 residue (Nle vs Phe/Leu) changes substrate acceptance profile across serine proteases
Generic substitution may produce no cleavage signal (false negative) if target enzyme does not recognize Nle
Solubility behavior differs from Leu analog; stock preparation methods may not transfer directly

Suc-Ala-Ala-Pro-Nle-pNA Procurement Evidence


Validated Substrate for α-Lytic Endopeptidase and Subtilisin DY

Suc-Ala-Ala-Pro-Nle-pNA is experimentally validated as a cleavable substrate for two specific serine proteases: α-lytic endopeptidase (EC 3.4.21.12) and subtilisin DY (EC 3.4.21.62). The MEROPS peptidase database curates these substrate-enzyme relationships based on primary literature [1][2]. This substrate acceptance profile differentiates Suc-Ala-Ala-Pro-Nle-pNA from other Suc-Ala-Ala-Pro-X-pNA analogs, which are preferentially cleaved by different proteases (e.g., X = Phe for chymotrypsin; X = Leu for pancreatic elastase). The evidence establishes that the norleucine (Nle) at P1 confers a distinct enzyme recognition pattern.

Validated substrate
Reported
α-lytic endopeptidase & subtilisin DY
vs. Phe/Leu analogs for chymotrypsin/elastase
Non-overlapping enzyme specificity validated by MEROPS
Requires matching substrate P1 to target protease
Serine Protease Enzyme Specificity Chromogenic Substrate

Not Cleaved by Human Myeloblastin (PR3)

Suc-Ala-Ala-Pro-Nle-pNA is explicitly documented as not being a substrate for human myeloblastin (proteinase 3, PR3; EC 3.4.21.76). This negative data point is critical for avoiding false-negative experimental outcomes when assaying PR3 activity [1]. In contrast, PR3 demonstrates a preference for P1 residues such as aminobutyric acid (Abu), norvaline (Nva), valine (Val), or alanine (Ala) in peptidyl thiobenzyl ester substrates [1]. This negative specificity establishes a clear boundary condition for the compound's utility: it cannot serve as a PR3 activity probe, whereas other Suc-Ala-Ala-Pro-X-pNA analogs (e.g., X = Abu or Nva) may be suitable candidates.

Not a PR3 substrate
Reported
No cleavage by human myeloblastin (PR3)
PR3 prefers P1 = Abu, Nva, Val, Ala
Defines exclusion boundary for PR3 research
Select Abu/Nva analog for PR3 assays
Neutrophil Serine Protease PR3 Substrate Specificity

Lower Aqueous Solubility vs. Leu Analog

Suc-Ala-Ala-Pro-Nle-pNA has a calculated aqueous solubility of 0.065 g/L (approximately 110 μM) at 25°C . In contrast, the structurally analogous compound Suc-Ala-Ala-Pro-Leu-pNA, which shares the same molecular weight (590.63 g/mol) but contains leucine instead of norleucine at P1, is supplied as a solution in DMSO at 50 mM concentration and is described as soluble in DMSO and DMF, indicating practical solubility in organic solvents suitable for biochemical assays . While the absolute aqueous solubility of the Leu analog is not reported in identical units, the practical formulation difference (50 mM stock solution versus ~110 μM intrinsic aqueous solubility) suggests that the Nle-containing compound may require more careful solubilization strategies in aqueous assay buffers.

Aqueous solubility
Data to verify
~110 μM (calc.)
vs. Leu analog supplied at 50 mM DMSO
Lower aqueous solubility may require organic co-solvent
Verify solubility under assay conditions
Solubility Formulation Assay Optimization

P1 Residue Determines Enzyme Selectivity

Suc-Ala-Ala-Pro-Nle-pNA belongs to a broader class of Suc-Ala-Ala-Pro-X-pNA substrates where the P1 residue (X) dictates enzyme selectivity. Commercial catalogs list at least five variants of this scaffold: X = Ala (pancreatic elastase substrate), X = Leu (human/porcine pancreatic elastase substrate), X = Met, X = Nle (this compound), and X = Nva [1]. Each variant is marketed for distinct protease applications, reflecting the established principle that the P1 residue determines which serine protease family will recognize and cleave the substrate. The availability of Nle and Nva (norvaline) as non-proteinogenic amino acids at P1 provides options for probing enzyme specificity toward unnatural hydrophobic residues.

P1 selectivity class
Class-level
Nle vs. Phe, Leu, Met, Ala, Nva
Distinct S1 pocket recognition
P1 residue is primary specificity determinant
Class-level inference; verify individual enzyme context
Structure-Activity Relationship P1 Specificity Serine Protease

Suc-Ala-Ala-Pro-Nle-pNA Application Scenarios


α-Lytic Endopeptidase Activity & Inhibitor Screening

Based on its validated status as a substrate for α-lytic endopeptidase (EC 3.4.21.12) in the MEROPS database [1], Suc-Ala-Ala-Pro-Nle-pNA is directly applicable for continuous spectrophotometric monitoring of this serine protease's activity. Researchers can use this substrate to determine kinetic parameters (Km, Vmax, kcat) of α-lytic endopeptidase and to screen potential inhibitors by measuring the reduction in pNA release (absorbance at 405-410 nm). This application is supported by crystallographic studies of α-lytic protease-substrate interactions that underscore the importance of P1 residue recognition [2].

Subtilisin DY Characterization & Specificity Studies

Suc-Ala-Ala-Pro-Nle-pNA is a documented synthetic substrate for subtilisin DY (EC 3.4.21.62), a bacterial serine protease [1]. This compound can be employed in comparative enzymology studies to differentiate subtilisin DY from related subtilisin family members that prefer alternative P1 residues. The use of norleucine at P1 provides a probe for assessing the hydrophobic S1 pocket specificity of this enzyme relative to other subtilisins that preferentially cleave after Phe or Leu residues.

Negative Control for Human PR3 Assays

The explicit documentation that Suc-Ala-Ala-Pro-Nle-pNA is not a substrate for human myeloblastin (PR3; EC 3.4.21.76) [1] makes this compound valuable as a specificity control. In experiments designed to validate PR3 activity or to assess the selectivity of PR3 inhibitors, this substrate can serve as a negative control to confirm that observed cleavage with other substrates (e.g., those containing Abu, Nva, or Val at P1) is indeed PR3-dependent rather than due to contaminating proteases.

SAR Studies of Protease S1 Pocket Specificity

Suc-Ala-Ala-Pro-Nle-pNA is positioned within a well-defined series of Suc-Ala-Ala-Pro-X-pNA substrates [1][2]. Researchers investigating the S1 pocket specificity of novel or uncharacterized serine proteases can use this compound in parallel with its Leu, Phe, Met, Ala, and Nva analogs to systematically map the enzyme's preference for P1 side-chain size, branching, and hydrophobicity. The non-proteinogenic norleucine residue provides a linear six-carbon hydrophobic probe distinct from the β-branched leucine, offering finer resolution in S1 pocket mapping.

Application
Selection Property
Validation Focus
α-Lytic endopeptidase kinetics & inhibitor screening
Validated substrate for α-lytic endopeptidase
Continuous pNA release monitoring at 405–410 nm
Subtilisin DY characterization
Reported substrate for subtilisin DY
Comparative enzymology vs related subtilisins
Negative control for human PR3 assays
Documented non-substrate for PR3
Specificity control to confirm PR3-dependent cleavage
S1 pocket specificity mapping
P1 = norleucine within Suc-AAP-X-pNA series
Systematic side-chain preference profiling

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